7-Methoxy-3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one is a complex organic compound characterized by its unique molecular structure and potential biological activities. This compound belongs to the class of heterocyclic compounds, featuring a chromenone core substituted with a methoxy group and a pyridinyl-oxadiazole moiety. The presence of these functional groups suggests possible applications in medicinal chemistry, particularly in developing new therapeutic agents.
This compound is classified under heterocyclic compounds due to its incorporation of both oxadiazole and chromenone rings. The oxadiazole ring is known for its diverse biological activities, including antimicrobial and anticancer properties. The compound's molecular weight is approximately 292.3 g/mol, indicating potential bioavailability for pharmacological applications .
The synthesis of 7-methoxy-3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one typically involves several key steps:
For industrial-scale production, continuous flow reactors and optimized reaction conditions are often employed to enhance yield and purity. Advanced purification techniques like high-performance liquid chromatography (HPLC) are essential to meet quality standards.
The molecular structure of 7-methoxy-3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one can be represented as follows:
The compound features:
The structural integrity and stability are influenced by various factors such as steric hindrance and electronic effects from substituents.
7-Methoxy-3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one can undergo several chemical reactions:
Common reagents include:
The mechanism of action for 7-methoxy-3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one involves interactions at the molecular level with biological targets. Its structure allows for potential binding with enzymes or receptors due to hydrogen bonding capabilities and π-stacking interactions.
Pharmacokinetics studies suggest that compounds similar to this one exhibit good bioavailability, which is crucial for therapeutic efficacy. Environmental factors such as pH and temperature can also influence its stability and interaction dynamics .
The compound is expected to have moderate solubility in organic solvents due to its hydrophobic chromenone core combined with polar functional groups.
Key chemical properties include:
Spectroscopic analyses (IR, NMR) are typically employed for characterization purposes .
7-Methoxy-3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one has potential applications in:
The synthesis of 7-methoxy-3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one relies on sequential functionalization of the chromenone core. The foundational step involves 7-hydroxy-2H-chromen-2-one (umbelliferone), which undergoes O-methylation to install the methoxy group at the C7 position. A validated method employs dimethyl sulfate with potassium hydroxide in acetonitrile at 40°C for 48 hours, achieving 95% yield of 7-methoxy-2H-chromen-2-one [2]. Subsequent C3 functionalization is critical for oxadiazole tethering. This is accomplished via bromination at C3 using N-bromosuccinimide (NBS) in carbon tetrachloride under reflux, yielding 3-bromo-7-methoxy-2H-chromen-2-one as a key intermediate. Alternative brominating agents show varying efficiencies:
Table 1: Bromination Agents for C3 Functionalization
Brominating Agent | Solvent | Temperature (°C) | Yield (%) |
---|---|---|---|
Bromine | CCl₄ | 80 | 65 |
N-Bromosuccinimide | CCl₄ | 80 | 88 |
CuBr₂ | DMF | 110 | 72 |
The 3-bromo intermediate then participates in nucleophilic substitution with amidoximes to form 3-(N-hydroxycarbamimidoyl)-7-methoxy-2H-chromen-2-one, cyclized later to the oxadiazole [6] [8].
Integration of the pyridinyl-oxadiazole moiety employs palladium-catalyzed Suzuki-Miyaura coupling. The optimized pathway involves pre-forming the 5-(pyridin-4-yl)-1,2,4-oxadiazole unit separately, followed by coupling with the 3-brominated chromenone. Critical to success is the use of Pd(dppf)Cl₂ (1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II)) as the catalyst with cesium carbonate as a base in toluene/water (3:1) at 85°C. This system achieves >90% conversion within 2 hours due to enhanced electron transfer from the palladium complex [5] [9].
Table 2: Optimization of Suzuki Coupling Conditions
Catalyst | Ligand | Base | Solvent | Yield (%) |
---|---|---|---|---|
Pd(PPh₃)₄ | None | K₂CO₃ | Dioxane/H₂O | 62 |
Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene/H₂O | 78 |
Pd(dppf)Cl₂ | None | Cs₂CO₃ | Toluene/H₂O | 92 |
Regioselectivity challenges arise with unprotected chromenone hydroxyl groups, necessitating prior methylation. The pyridinyl boronic acid reacts preferentially at the oxadiazole’s C5 position due to steric accessibility and electronic factors [3] [9].
Regioselective C7 methoxylation is achieved early in synthesis to avoid side reactions. Direct methylation of 7-hydroxy-2H-chromen-2-one using methyl iodide/potassium carbonate in acetone gives moderate yields (70–75%) but risks O- versus N-alkylation in unprotected analogs. A superior approach uses dimethyl sulfate under phase-transfer conditions (tetrabutylammonium bromide in acetonitrile), improving yields to 95% with minimal byproducts [2] [6]. For late-stage methoxylation, ortho-directed lithiation is feasible: protection of the chromenone carbonyl as a tert-butyldimethylsilyl enol ether enables directed ortho metalation at C7, followed by quenching with methyl iodide. However, this method adds steps and reduces overall yield (50–60%) [8].
Sustainable synthesis leverages solvent optimization, energy-efficient activation, and catalytic systems:
Table 3: Environmental Metrics for Key Steps
Step | Conventional Method | Green Method | PMI† | E-Factor‡ |
---|---|---|---|---|
Bromination | Br₂/CCl₄, reflux | NBS/CPME, 60°C | 8.2 → 4.1 | 32 → 18 |
Oxadiazole Cyclization | Ethanol, 12 h | MW, H₂O, 20 min | 15.6 → 3.3 | 45 → 12 |
Suzuki Coupling | Pd(PPh₃)₄, dioxane | Pd@Fe₃O₄, toluene/H₂O | 22.7 → 6.8 | 58 → 14 |
† Process Mass Intensity (lower = better); ‡ E-Factor = kg waste/kg product
Solvent-free methylation is achievable using microwave-assisted neat reactions with dimethyl carbonate, eliminating solvent waste while providing 90% yield [2]. These strategies align with green chemistry principles while enhancing synthetic efficiency for complex coumarin-oxadiazole architectures.
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: